molecular formula C8H10O3 B1367172 5-(Ethoxymethyl)furan-2-carbaldehyde CAS No. 1917-65-3

5-(Ethoxymethyl)furan-2-carbaldehyde

Cat. No.: B1367172
CAS No.: 1917-65-3
M. Wt: 154.16 g/mol
InChI Key: CCDRPZFMDMKZSZ-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O3. It is a derivative of furan, characterized by an ethoxymethyl group attached to the furan ring. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Ethoxymethyl)furan-2-carbaldehyde can be synthesized through the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol. This reaction is typically catalyzed by mesoporous solid acid catalysts, such as Al-MCM-41 or sulfated zirconia on SBA-15 . The reaction conditions often involve moderate temperatures and the presence of Lewis or Brønsted acids to facilitate the etherification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar catalytic processes, with a focus on optimizing yield and purity. The use of robust and recyclable catalysts is crucial for large-scale production to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)furan-2-carbaldehyde involves its role as a catalyst in various chemical reactions. It facilitates the oxidative cleavage of levulinate, leading to the formation of 5-hydroxymethylfurfural and acetic acid. The presence of the ethoxymethyl group enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ethoxymethyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

5-(ethoxymethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDRPZFMDMKZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505619
Record name 5-(Ethoxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1917-65-3
Record name Ethoxymethylfurfural
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Ethoxymethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1917-65-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYMETHYLFURFURAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0826YO734G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-(Chloromethyl)furfural (CMF, 1) (1.24 g, 8.58 mmol) was dissolved in absolute ethanol (60 mL) and the solution was stirred at room temperature for 8 h. The excess ethanol was recovered by distillation and the residue was chromatographed (silica gel, CH2Cl2:Et2O, 2:1) to give EMF (5) (1.26 g, 95%) as a pale yellow liquid, 1H NMR (CDCl3); 1.04 (t, 3H), 3.39 (q, 2H), 4.32 (s, 2H), 6.34 (d, 1H), 7.06 (d, 1H), 9.40 (s, 1H), 13C NMR (CDCl3); 14.1, 63.6, 65.3, 110.3, 121.8, 151.8, 157.9, 176.7.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-(Ethoxymethyl)furan-2-carbaldehyde produced from biomass?

A: this compound (EMF) can be produced from renewable biomass sources through a catalytic process. One approach involves using 5-hydroxymethyl-2-furfural (HMF) as a starting material. HMF itself is derived from the dehydration of sugars like fructose and glucose, which are abundant in biomass. Mesoporous aluminosilicates, such as Al-TUD-1, have shown promise as effective and versatile heterogeneous acid catalysts for the production of EMF. These catalysts facilitate the reaction between HMF and ethanol, leading to the formation of EMF. []

Q2: Beyond its production, are there any analytical challenges associated with this compound?

A: Yes, one notable challenge lies in accurately quantifying phenolic content in plant-based foods when this compound (EMF) is present. EMF and its related compounds, 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and 5-(methoxymethyl)furan-2-carbaldehyde (MMF), can be misidentified as phenolics due to their similar UV absorption characteristics at 280 nm. These compounds are often formed during the acid hydrolysis step commonly employed in phenolic extraction protocols. [] This interference can lead to an overestimation of phenolic content and consequently, an inaccurate assessment of antioxidant activities in plant foods. Therefore, careful consideration and potentially alternative analytical methods are necessary to ensure accurate quantification of phenolic compounds in the presence of EMF.

Q3: Has this compound been identified in any natural sources?

A: Yes, this compound is a characteristic component found in the traditional Chinese medicine Aucklandia lappa Decne. Researchers identified and confirmed its presence using High-Performance Liquid Chromatography (HPLC) fingerprint analysis coupled with other techniques like principal component analysis and cluster analysis. [] This finding highlights the potential of naturally occurring this compound and its possible relevance in traditional medicine practices.

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